N-[(3,4-dimethoxyphenyl)methyl]-3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamide
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Overview
Description
N-[(3,4-dimethoxyphenyl)methyl]-3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamide is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-dimethoxyphenyl)methyl]-3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the 1,2,4-triazolo[4,3-a]quinoxaline core: This can be achieved through the reaction of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with various amines and triazole-2-thiol.
Attachment of the piperidin-1-yl group: This step involves nucleophilic substitution reactions where the piperidine moiety is introduced.
Coupling with the 3,4-dimethoxyphenylmethyl group: This is typically done using Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-dimethoxyphenyl)methyl]-3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups on the phenyl ring can be oxidized to form quinones.
Reduction: The triazoloquinoxaline core can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidin-1-yl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives from oxidation, dihydro derivatives from reduction, and various substituted derivatives from nucleophilic substitution.
Scientific Research Applications
N-[(3,4-dimethoxyphenyl)methyl]-3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antiviral and antimicrobial activities.
Biology: The compound’s interactions with biological targets make it a candidate for studying enzyme inhibition and receptor binding.
Industry: Its structural complexity and functional groups make it a useful intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]-3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline derivatives: These compounds share the triazoloquinoxaline core and exhibit similar biological activities.
Piperidine-containing compounds: Compounds like norfloxacin and ciprofloxacin, which contain piperidine moieties, are known for their antimicrobial properties.
Uniqueness
N-[(3,4-dimethoxyphenyl)methyl]-3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamide is unique due to its combination of a triazoloquinoxaline core with a piperidine moiety and a dimethoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-3-(4-piperidin-1-yl-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N6O3/c1-34-21-11-10-18(16-22(21)35-2)17-27-24(33)13-12-23-29-30-26-25(31-14-6-3-7-15-31)28-19-8-4-5-9-20(19)32(23)26/h4-5,8-11,16H,3,6-7,12-15,17H2,1-2H3,(H,27,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJVQSSXKTNYXDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)CCC2=NN=C3N2C4=CC=CC=C4N=C3N5CCCCC5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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